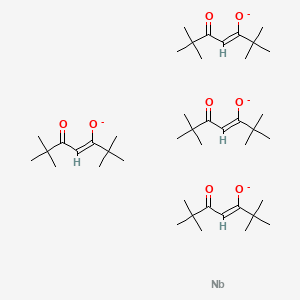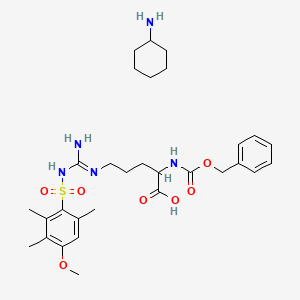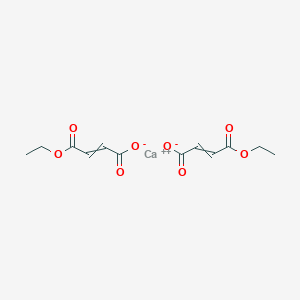
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is a chemical compound that combines the structural elements of carbonic acid, 4-nitrophenyl, and 2-thiazolylmethyl ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester typically involves the reaction of 4-nitrophenol with 2-thiazolylmethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is often conducted in polar solvents like ethanol or dimethyl sulfoxide.
Major Products
Hydrolysis: 4-nitrophenol and 2-thiazolylmethyl alcohol.
Substitution: Products vary depending on the nucleophile used but generally involve the replacement of the nitro group with the nucleophile.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester involves its interaction with enzymes and other biological molecules. The ester bond in the compound is susceptible to hydrolysis by esterases, leading to the release of 4-nitrophenol and 2-thiazolylmethyl alcohol. These products can then participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenyl acetate: Another ester of 4-nitrophenol, commonly used in enzyme assays.
2-Thiazolylmethyl acetate: Similar ester structure but with different functional groups.
Uniqueness
Carbonic acid, 4-nitrophenyl 2-thiazolylmethyl ester is unique due to the combination of the 4-nitrophenyl and 2-thiazolylmethyl groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and biochemical applications .
Eigenschaften
CAS-Nummer |
144163-94-0 |
|---|---|
Molekularformel |
C11H8N2O5S |
Molekulargewicht |
280.26 g/mol |
IUPAC-Name |
(4-nitrophenyl) 1,3-thiazol-2-ylmethyl carbonate |
InChI |
InChI=1S/C11H8N2O5S/c14-11(17-7-10-12-5-6-19-10)18-9-3-1-8(2-4-9)13(15)16/h1-6H,7H2 |
InChI-Schlüssel |
RCBGLLBKNIDPIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(10R,16R)-16-hydroxy-10-(3,4,5-trimethoxyphenyl)-4,6,13-trioxatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),2,7-trien-12-one](/img/structure/B15285638.png)

![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)

![(R)-N-[1-(2-anthracen-9-ylphenyl)-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15285660.png)

![sodium;4-(3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B15285670.png)
![1-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethyl]-3-[4-[2-[2-[2-[[3-(6,8-dichloro-2-methyl-3,4-dihydro-1H-isoquinolin-4-yl)phenyl]sulfonylamino]ethoxy]ethoxy]ethylcarbamoylamino]butyl]urea;dihydrochloride](/img/structure/B15285676.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)



